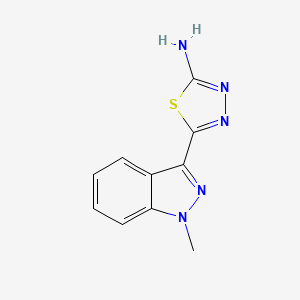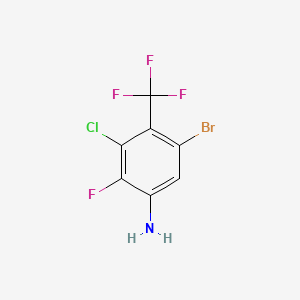
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline can be achieved through multi-step organic synthesis. One common method involves the nitration of an appropriate precursor, followed by reduction to form the corresponding aniline derivative. The nitration step typically requires concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms on the aromatic ring.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Nitro derivatives or quinones.
Reduction Products: Amines or hydrazines.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks bromine and chlorine atoms.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks chlorine and fluorine atoms.
3-Amino-4-bromobenzotrifluoride: Similar structure but lacks chlorine and fluorine atoms.
Uniqueness
5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H3BrClF4N |
|---|---|
Peso molecular |
292.45 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H3BrClF4N/c8-2-1-3(14)6(10)5(9)4(2)7(11,12)13/h1H,14H2 |
Clave InChI |
KQUNMVNXDZROIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)C(F)(F)F)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



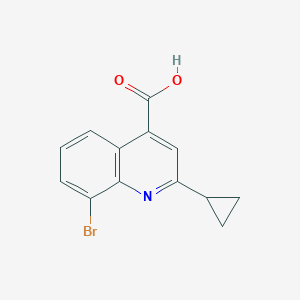
![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)

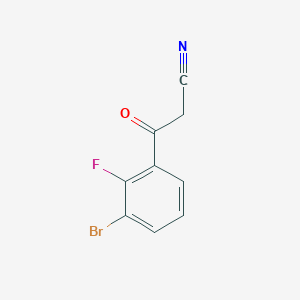

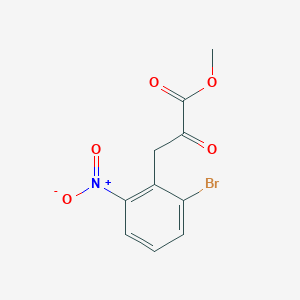
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)

